(2-Fluorophenyl)methoxyazanium;chloride
Description
(2-Fluorophenyl)methoxyazanium;chloride is a quaternary ammonium salt characterized by a 2-fluorophenylmethoxy substituent attached to an azanium (NH₃⁺) center, with chloride as the counterion. Such compounds are often utilized in pharmaceutical and materials science research due to the electron-withdrawing effects of fluorine, which enhance stability and influence intermolecular interactions .
Properties
IUPAC Name |
(2-fluorophenyl)methoxyazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5H2,9H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRCCPGBRXGMDB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO[NH3+])F.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs
a. [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine (Imp. E)
- Structure : Features a 2-fluorophenyl group attached to a benzodiazepine core.
- Key Differences : Unlike (2-Fluorophenyl)methoxyazanium;chloride, this compound incorporates a seven-membered diazepine ring and a chlorine substituent, which may confer distinct pharmacological properties .
b. (2-Methoxybenzyl)(2-methoxybenzylidene)azanium Tetrachloridozincate(II)
- Structure : Contains a methoxy-substituted benzyl group linked to an azanium cation, coordinated with a ZnCl₄²⁻ anion.
- Key Similarities : Both compounds feature aromatic methoxy groups and ammonium cations. However, the zinc complex in this analog introduces tetrahedral coordination geometry and a 3-D hydrogen-bonded network, enhancing crystallinity .
c. 2-[[3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]methylene]-6,7-dimethylthiazolo[3,2-a]benzimidazol-3(2H)-one
- Structure : A benzimidazolone derivative with a chloro-fluorophenyl methoxy group.
- Key Differences : The fused heterocyclic system and thiazole ring differentiate it from the simpler ammonium salt structure of the target compound .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
